molecular formula C6H6BrNO2S B2523096 2-Bromo-6-(methylsulfonyl)pyridine CAS No. 98626-92-7

2-Bromo-6-(methylsulfonyl)pyridine

Cat. No.: B2523096
CAS No.: 98626-92-7
M. Wt: 236.08
InChI Key: DOSBGYNVIALPBI-UHFFFAOYSA-N
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Description

2-Bromo-6-(methylsulfonyl)pyridine: is a halogenated pyridine derivative with the molecular formula C6H6BrNO2S and a molecular weight of 236.09 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and a methylsulfonyl group at the 6-position of the pyridine ring. It is commonly used as a building block in the synthesis of various nitrogen-containing heterocyclic compounds.

Scientific Research Applications

Chemistry: 2-Bromo-6-(methylsulfonyl)pyridine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important intermediates in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyridine derivatives. It is also employed in the synthesis of bioactive molecules that exhibit antimicrobial, antiviral, and anticancer activities .

Medicine: this compound is used in medicinal chemistry for the development of new drugs. It is a key intermediate in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence .

Safety and Hazards

2-Bromo-6-(methylsulfonyl)pyridine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is advised to handle this chemical with appropriate protective equipment and to avoid its release into the environment .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(methylsulfonyl)pyridine typically involves the bromination of 6-(methylsulfonyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

    Oxidation and Reduction Reactions: Sulfone or sulfide derivatives.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-(methylsulfonyl)pyridine is unique due to the presence of both bromine and methylsulfonyl groups, which provide distinct reactivity and versatility in chemical synthesis. This combination allows for the formation of a wide range of derivatives with diverse applications in various fields .

Properties

IUPAC Name

2-bromo-6-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSBGYNVIALPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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